molecular formula C16H24O2 B14835919 2-Tert-butyl-3-(cyclohexyloxy)phenol

2-Tert-butyl-3-(cyclohexyloxy)phenol

Cat. No.: B14835919
M. Wt: 248.36 g/mol
InChI Key: XSBYCEMYOWVYHP-UHFFFAOYSA-N
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Description

2-Tert-butyl-3-(cyclohexyloxy)phenol is a synthetic phenolic compound characterized by a hydroxyl group on a benzene ring substituted with a tert-butyl group at the ortho (2nd) position and a cyclohexyl ether group at the meta (3rd) position. Phenolic compounds of this class are often utilized in industrial applications, such as antioxidants or stabilizers, due to their ability to scavenge free radicals via the hydroxyl group .

Properties

Molecular Formula

C16H24O2

Molecular Weight

248.36 g/mol

IUPAC Name

2-tert-butyl-3-cyclohexyloxyphenol

InChI

InChI=1S/C16H24O2/c1-16(2,3)15-13(17)10-7-11-14(15)18-12-8-5-4-6-9-12/h7,10-12,17H,4-6,8-9H2,1-3H3

InChI Key

XSBYCEMYOWVYHP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C=CC=C1OC2CCCCC2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Tert-butyl-3-(cyclohexyloxy)phenol can be achieved through several methods. One common approach involves the alkylation of phenol with tert-butyl chloride in the presence of a Lewis acid catalyst, such as ferric chloride . The reaction is typically carried out in an organic solvent like ethylene dichloride at low temperatures to control the reaction rate and yield.

Another method involves the condensation of phenol with cyclohexanol, followed by alkylation with tert-butyl chloride . This method leverages the steric hindrance provided by the cyclohexyloxy group to minimize the formation of isomeric by-products.

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure consistent product quality and yield. The use of high-purity reactants and optimized reaction conditions, such as temperature and pressure control, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Tert-butyl-3-(cyclohexyloxy)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted phenols, quinones, and cyclohexanol derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Tert-butyl-3-(cyclohexyloxy)phenol has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-Tert-butyl-3-(cyclohexyloxy)phenol exerts its effects involves interactions with various molecular targets. The phenolic hydroxyl group can donate hydrogen atoms, neutralizing free radicals and reducing oxidative stress. This antioxidant activity is mediated through pathways involving the scavenging of reactive oxygen species and the stabilization of free radicals .

Comparison with Similar Compounds

Structural Isomers and Positional Analogs

4-Tert-butoxy-3-(cyclohexyloxy)phenol (CAS 1243279-72-2)
  • Molecular Formula : C₁₆H₂₄O₃
  • Molecular Weight : 264.36 g/mol
  • Key Differences :
    • The tert-butyl group is at the para (4th) position, and the cyclohexyloxy group is at the meta (3rd) position.
    • Positional isomerism significantly impacts steric hindrance and electronic effects. The ortho tert-butyl group in the target compound may reduce symmetry, leading to lower melting points compared to the para isomer .
    • Applications : Likely used in similar industrial contexts but with altered solubility and reactivity due to substituent positioning.
2-t-Butylcyclohexanol (CAS 13491-79-7)
  • Molecular Formula : C₁₀H₂₀O
  • Molecular Weight : 156.27 g/mol
  • Key Differences: A hydrogenated derivative lacking the aromatic phenol ring, with a hydroxyl group on a cyclohexane ring. Solid at room temperature (MP: 45°C) due to reduced steric bulk compared to phenolic analogs .

Functional Group Analogs

2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol (CAS 9036-19-5)
  • Molecular Formula : C₁₈H₃₀O₃
  • Key Differences: Contains a polyethylene glycol (PEG-like) chain and a tetramethylbutyl group. Increased hydrophilicity due to the ethoxyethanol moiety, contrasting with the lipophilic tert-butyl and cyclohexyloxy groups in the target compound . Applications: Likely used as a surfactant or emulsifier, diverging from phenolic stabilizers.
1-(Cyclohexyloxy)-4-iodobenzene (3i)
  • Molecular Formula : C₁₂H₁₅IO
  • Key Differences: Substituted with iodine at the para position, introducing significant molecular weight (254.03 g/mol) and polarizability. Iodine’s electron-withdrawing effect contrasts with the electron-donating tert-butyl group, altering reactivity in electrophilic substitution reactions . Applications: Potential use in radiopharmaceuticals or cross-coupling reactions, unlike phenolic antioxidants.

Physicochemical Properties

Property 2-Tert-butyl-3-(cyclohexyloxy)phenol (Estimated) 4-Tert-butoxy-3-(cyclohexyloxy)phenol 2-t-Butylcyclohexanol
Molecular Weight (g/mol) ~248.36 264.36 156.27
Melting Point (°C) Likely < 100 (liquid at RT) Not reported 45
Solubility Lipophilic (tert-butyl/cyclohexyloxy) Moderate in organic solvents Low (solid)
Acidity (pKa) ~10–11 (electron-donating substituents) Similar ~16–18 (alcohol)

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